

# Application Notes and Protocols for Preclinical Intranasal Administration of Opelconazole (PC945)

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## Compound of Interest

Compound Name: Opelconazole

Cat. No.: B2538439

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## Introduction

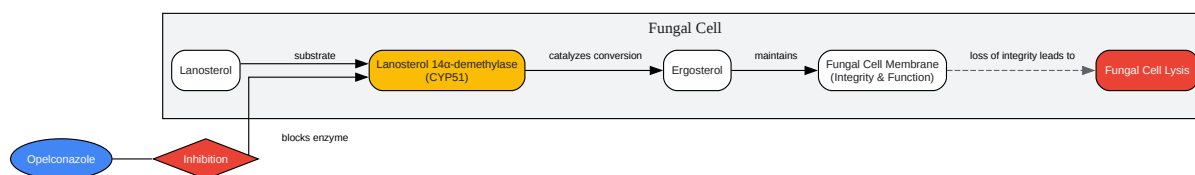
**Opelconazole** (also known as PC945) is a novel investigational triazole antifungal agent specifically engineered for local administration to the lungs via inhalation.[1][2] Its primary indication is for the treatment and prevention of pulmonary fungal infections, most notably Invasive Aspergillosis (IA) caused by *Aspergillus* species.[3][4] In preclinical research, particularly in rodent models, intranasal instillation is a widely used and effective surrogate for nebulized inhalation to achieve direct lung deposition and evaluate the compound's local efficacy and pharmacokinetic profile.[1][5]

This document provides detailed application notes and protocols for administering **Opelconazole** intranasally in preclinical studies, focusing on pharmacokinetic (PK), efficacy, and safety assessments.

## Mechanism of Action

Like other triazoles, **Opelconazole**'s antifungal activity stems from the targeted disruption of ergosterol synthesis, an essential component of the fungal cell membrane.[6][7] It selectively inhibits the fungal cytochrome P450 enzyme lanosterol 14 $\alpha$ -demethylase (CYP51), which is critical for converting lanosterol to ergosterol.[6][8] The depletion of ergosterol and

accumulation of toxic sterol precursors compromises the structural integrity and fluidity of the fungal cell membrane, ultimately leading to fungal cell lysis and death.[6][9]



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**Caption:** Opelconazole's mechanism of action in the fungal cell.

## Application Note 1: Pharmacokinetic (PK) Profiling

Objective: To characterize the biodistribution, lung retention, and systemic exposure of **Opelconazole** following intranasal administration in a preclinical rodent model. **Opelconazole** is designed for high lung retention and minimal systemic exposure.[3]

### Key Preclinical PK Data

Preclinical and early clinical studies have consistently demonstrated **Opelconazole**'s favorable pharmacokinetic profile, characterized by high and sustained lung concentrations with very low plasma levels.

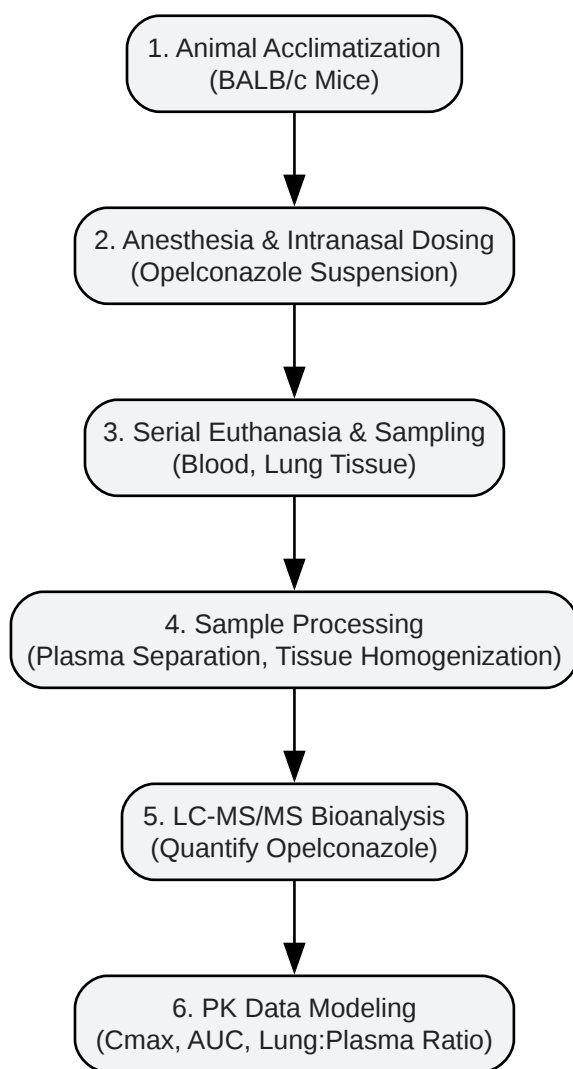
Parameter	Finding	Species/Model	Citation
Lung vs. Plasma Concentration	Lung concentrations were >2000-fold higher than in plasma.	Animal Models (Rat/Dog)	[3][10]
Potency vs. Standard of Care	Showed >47-fold increased potency over the first-line standard-of-care in a murine model.	Immunocompromised Mouse	[3]
Systemic Exposure (Single Dose)	Geometric Mean Cmax: 335 pg/mL; Median Tmax: 4-5 hours after a 5 mg inhaled dose.	Humans (Mild Asthma)	[8][10]
Drug-Drug Interaction (DDI) Potential	Negligible risk of CYP-mediated DDIs at clinically relevant plasma concentrations.	In Vitro & Human Phase 1	[11]

## Experimental Protocol: Murine PK Study

- Animal Model:
  - Species: Male BALB/c mice, 6-8 weeks old.
  - Acclimatization: House animals for at least 7 days prior to the study with ad libitum access to food and water.
- Dosing Formulation:
  - Prepare a homogenous suspension of **Opelconazole** (PC945) in a suitable vehicle (e.g., saline with 0.5% Tween 80) to the desired concentration (e.g., 0.1 mg/mL).
  - Ensure the formulation is vortexed thoroughly before each administration.

- Intranasal Administration:
  - Anesthetize the mouse lightly using isoflurane.
  - Position the mouse in a supine position.
  - Using a calibrated micropipette, administer a total volume of 20-40  $\mu$ L of the **Opelconazole** suspension, applying half the volume to each nostril.
  - Maintain the mouse in a head-up position for a brief period to ensure inhalation into the lungs.
- Sample Collection:
  - Establish terminal time points for sample collection (e.g., 1, 4, 8, 24, 48, and 72 hours post-dose), with n=3-5 mice per time point.
  - At each time point, collect blood via cardiac puncture into EDTA-coated tubes. Centrifuge to separate plasma and store at -80°C.
  - Immediately following blood collection, perform a bronchoalveolar lavage (BAL) if required, or proceed to perfuse the lungs with saline and harvest the entire lung tissue.
  - Snap-freeze lung tissue in liquid nitrogen and store at -80°C until analysis.
- Bioanalysis:
  - Homogenize lung tissue samples.
  - Extract **Opelconazole** from plasma and lung homogenates using an appropriate method (e.g., protein precipitation or liquid-liquid extraction).
  - Quantify **Opelconazole** concentrations using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
- Data Analysis:
  - Calculate mean concentrations ( $\pm$  SD) for plasma and lung tissue at each time point.

- Determine key PK parameters such as Cmax, Tmax, and Area Under the Curve (AUC).
- Calculate the lung-to-plasma concentration ratio to demonstrate preferential lung retention.



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**Caption:** General workflow for a preclinical pharmacokinetic study.

## Application Note 2: Efficacy in an Invasive Pulmonary Aspergillosis (IPA) Model

Objective: To evaluate the therapeutic efficacy of intranasally administered **Opelconazole** in reducing fungal burden and improving survival in an immunocompromised murine model of

IPA.

## Key Preclinical Efficacy Data

**Opelconazole** has demonstrated potent, dose-dependent efficacy in preclinical models of aspergillosis.

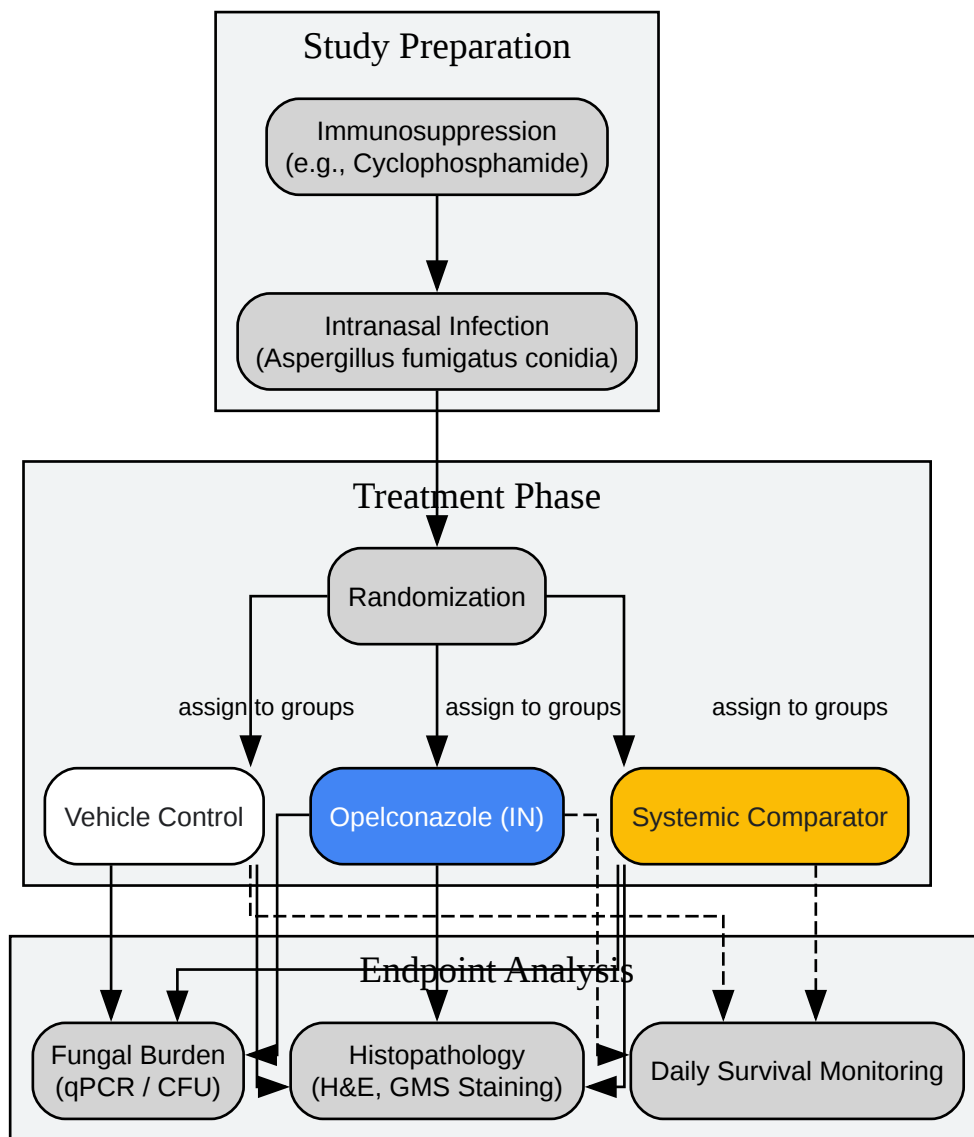
Efficacy Endpoint	Finding	Model	Citation
Fungal Burden	Significantly reduced galactomannan levels in BAL fluid compared to vehicle control.	Neutropenic Mouse, <i>A. fumigatus</i>	[5]
Survival	Improved survival rates in infected mice.	Leukopenic Mouse, <i>A. fumigatus</i>	[12]
Combination Therapy	Efficacy is enhanced when combined with systemic antifungal agents.	In Vitro / In Vivo	[5][13]
Prophylactic Efficacy	Eradicated <i>Aspergillus</i> colonization in 100% of colonized patients (6/6).	Human Phase 2 (Lung Transplant)	[14]

## Experimental Protocol: Murine IPA Efficacy Study

- Animal Model and Immunosuppression:
  - Species: Male BALB/c mice, 6-8 weeks old.
  - Immunosuppression: Administer cyclophosphamide (e.g., 150 mg/kg, intraperitoneally) on days -2 and +3 relative to infection to induce neutropenia. A corticosteroid may also be used to increase susceptibility.[12]
- Infection:

- Culture *Aspergillus fumigatus* to generate conidia.
- On day 0, lightly anesthetize mice and instill a suspension of *A. fumigatus* conidia (e.g.,  $2.5 \times 10^5$  conidia in 20-40  $\mu\text{L}$  of saline) via the intranasal route.[\[12\]](#)
- Treatment Regimen:
  - Randomize mice into treatment groups (n=10-15 per group):
    - Group 1: Vehicle Control (intranasal)
    - Group 2: **Opelconazole** (e.g., 0.56  $\mu\text{g}$ /mouse , intranasal, once daily)[\[1\]](#)
    - Group 3: Systemic Comparator (e.g., Posaconazole, oral)
  - Initiate treatment 24 hours post-infection and continue for a defined period (e.g., 4 to 7 days).
- Efficacy Endpoints:
  - Survival: Monitor mice twice daily for morbidity and mortality for up to 14 days post-infection.
  - Fungal Burden (Terminal Endpoint):
    - At a pre-determined time point (e.g., 96 hours post-infection), euthanize a subset of animals from each group.
    - Harvest lungs and homogenize.
    - Quantify fungal load via quantitative PCR (qPCR) targeting fungal DNA or by plating serial dilutions to determine colony-forming units (CFUs).
  - Histopathology:
    - Fix lung lobes in 10% formalin.
    - Embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E) and Grocott's Methenamine Silver (GMS) to visualize inflammation and fungal elements.[\[5\]](#)

- Data Analysis:
  - Compare survival curves between groups using the Log-rank (Mantel-Cox) test.
  - Analyze differences in fungal burden (log-transformed CFU or qPCR data) using an appropriate statistical test (e.g., ANOVA or Kruskal-Wallis test).



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**Caption:** Workflow for a preclinical efficacy study in a murine IPA model.

## Application Note 3: Safety and Tolerability



Objective: To assess the local (respiratory) and systemic safety of repeat-dose intranasal **Opelconazole** administration.

## Key Safety & Tolerability Data

**Opelconazole** has been shown to be well-tolerated in both preclinical and clinical studies, a profile attributed to its minimal systemic exposure.

Safety Parameter	Finding	Study Type	Citation
General Tolerability	Well-tolerated in both healthy subjects and those with mild asthma.	Human Phase 1	[8][10]
Adverse Events (AEs)	Drug-related AEs (cough, nausea) were mild/moderate and occurred in <7% of patients.	Human Phase 2	[15]
Treatment Discontinuation	Discontinuation due to AEs/DDIs was significantly lower than standard of care (7.7% vs 27.3%).	Human Phase 2	[15]
Local (Lung) Tolerability	No clinically significant changes in lung function observed.	Human Phase 1	[1]

## Experimental Protocol: 14-Day Repeat-Dose Safety Study

- Animal Model:
  - Species: Sprague-Dawley rats (one rodent species) and Beagle dogs (one non-rodent species) are typical for regulatory toxicology studies.

- Groups: Divide animals into a vehicle control group and at least two **Opelconazole** dose groups (low and high dose).
- Administration:
  - Administer the vehicle or **Opelconazole** suspension intranasally (rats) or via nebulized inhalation (dogs) once daily for 14 consecutive days.[\[10\]](#)
- In-Life Monitoring:
  - Conduct daily clinical observations (e.g., changes in posture, activity, respiration).
  - Record body weights twice weekly.
  - Perform detailed examinations weekly.
- Terminal Procedures:
  - On day 15, collect blood for hematology and clinical chemistry analysis.
  - Conduct a full necropsy, including organ weight measurements.
  - Preserve a comprehensive set of tissues, with a focus on the entire respiratory tract (nasal passages, larynx, trachea, lungs), in 10% neutral buffered formalin.
- Histopathology:
  - Perform microscopic examination of the preserved tissues, paying close attention to any signs of local irritation, inflammation, or other pathological changes in the respiratory tract and potential target organs.
- Data Analysis:
  - Compare body weight, organ weights, and clinical pathology parameters between control and dosed groups.
  - Report the incidence and severity of any microscopic findings.
  - Determine the No-Observed-Adverse-Effect Level (NOAEL).

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